6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Overview
Description
Anthra[2,3-b:6,7-b’]dithiophene is a small molecule semiconductor that belongs to a new class of heteroacenes. It has a 22-electron π-conjugated system, making it a significant compound in organic electronic applications . This compound is known for its unique electronic properties and is used in various scientific research fields.
Mechanism of Action
Target of Action
Anthra[2,3-b:6,7-b’]dithiophene (ADT) is primarily used as a semiconducting material in organic electronic applications . It is a key component in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mode of Action
ADT interacts with its targets by contributing to a new class of heteroacenes, which has a 22-electron π-conjugated system . This interaction results in the formation of a semiconducting layer in OFETs and OPVs, enabling the flow of electric current .
Biochemical Pathways
It is known that adt plays a crucial role in the electron transport chain within the semiconducting layer of ofets and opvs .
Pharmacokinetics
These properties influence how effectively ADT can be deposited onto a substrate and its subsequent performance as a semiconductor .
Result of Action
The primary molecular effect of ADT’s action is the creation of a semiconducting layer within OFETs and OPVs . This layer allows for the efficient transport of electrons, which is crucial for the functioning of these devices
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ADT. For instance, the temperature during the deposition of ADT can affect its sublimation and thus its ability to form an effective semiconducting layer . Additionally, the presence of other materials in the device, such as other semiconductors or substrates, can also influence the performance of ADT .
Preparation Methods
The synthesis of Anthra[2,3-b:6,7-b’]dithiophene involves several steps. One common method starts with 2,6-dimethoxyanthracene, which undergoes selective synthesis to form isomerically pure Anthra[2,3-b:6,7-b’]dithiophene . The reaction conditions typically involve the use of specific reagents and solvents to ensure the purity and yield of the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Anthra[2,3-b:6,7-b’]dithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of anthraquinone derivatives, while reduction can yield dihydroanthracene compounds.
Scientific Research Applications
Anthra[2,3-b:6,7-b’]dithiophene has numerous scientific research applications. In chemistry, it is used as a conducting polymer in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) . In biology and medicine, its unique electronic properties make it a candidate for biosensors and other diagnostic tools . In the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Comparison with Similar Compounds
Anthra[2,3-b:6,7-b’]dithiophene can be compared with other similar compounds such as Anthra[2,3-b:6,7-b’]difuran and Anthra[2,3-b:6,7-b’]diselenophene . These compounds share similar structures but differ in their electronic properties and reactivity. For example, Anthra[2,3-b:6,7-b’]diselenophene has a higher mobility in organic field-effect transistors compared to Anthra[2,3-b:6,7-b’]dithiophene . This highlights the uniqueness of Anthra[2,3-b:6,7-b’]dithiophene in terms of its specific electronic properties and applications.
Properties
IUPAC Name |
6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10S2/c1-3-19-17-9-15-8-14-6-12-2-4-20-18(12)10-16(14)7-13(15)5-11(1)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUWSYTQPWFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC3=CC4=C(C=C3C=C21)C=C5C(=C4)C=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571206 | |
Record name | Anthra[2,3-b:6,7-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144413-58-1 | |
Record name | Anthra[2,3-b:6,7-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 144413-58-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Anthra[2,3-b:6,7-b']dithiophene (ADT) considered a promising material for organic electronics?
A: ADT possesses a unique structure that allows for efficient charge transport, making it suitable for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). [] This is due to its conjugated pi-electron system that facilitates the movement of electrons. []
Q2: How does the molecular packing of ADT derivatives influence their performance in organic solar cells?
A: The molecular arrangement within the active layer of organic solar cells significantly impacts device performance. Studies have shown that introducing specific solid additives, like derivatives of Naphtho[1,2-b:5,6-b']dithiophene (NDT), during the film formation process can enhance the face-on stacking of molecules like Y6. [] This optimized packing leads to a more ordered structure and improved charge transport, resulting in higher power conversion efficiencies (PCEs). []
Q3: Can the stacking arrangement of ADT be modified, and how does this affect its electronic properties?
A: Yes, researchers have successfully manipulated the stacking arrangement of ADT by introducing substituents like β-methylselenyl. [] This substitution promotes the formation of 2D brickwork π-stacking, as opposed to the typical herringbone stacking observed in unsubstituted ADT. [] This altered stacking, facilitated by interactions like Csp2-Csp2⋯π, leads to improved charge carrier mobilities, a crucial factor for efficient electronic devices. []
Q4: What computational methods are employed to study and predict the properties of ADT and its derivatives?
A: Density Functional Theory (DFT) is a key computational method used to optimize the structure and predict the electronic properties of ADT. [] This method helps determine crucial parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap energy, which are essential for understanding charge transport properties. [] DFT provides more accurate predictions compared to methods like Hartree-Fock (HF). []
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